molecular formula C11H11NO2 B12873931 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one

4-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Cat. No.: B12873931
M. Wt: 189.21 g/mol
InChI Key: VTYDSAOMKQENIX-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one typically involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxymethyl group replaces the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 4-(hydroxymethyl)-1-methylquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or carboxylic acids in the presence of acid catalysts.

Major Products

    Oxidation: 4-Formyl-1-methylquinolin-2(1H)-one or 4-carboxy-1-methylquinolin-2(1H)-one.

    Reduction: 4-(Hydroxymethyl)-1-methylquinoline.

    Substitution: 4-(Alkoxymethyl)-1-methylquinolin-2(1H)-one or 4-(Acetoxymethyl)-1-methylquinolin-2(1H)-one.

Scientific Research Applications

4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, while the quinoline ring can engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the hydroxymethyl group but shares the quinoline core.

    4-(Hydroxymethyl)quinoline: Similar structure but without the methyl group at the 1-position.

    1-Methylquinolin-2(1H)-one: Lacks the hydroxymethyl group.

Uniqueness

4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility and binding affinity in various applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(hydroxymethyl)-1-methylquinolin-2-one

InChI

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-6,13H,7H2,1H3

InChI Key

VTYDSAOMKQENIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)CO

Origin of Product

United States

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